5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Overview
Description
Preparation Methods
Chemical Reactions Analysis
L741742 undergoes various chemical reactions, including substitution and reduction reactions . Common reagents used in these reactions include reducing agents like lithium aluminum hydride and substitution reagents such as halogenated compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the isoxazole or piperidine rings .
Scientific Research Applications
L741742 has a wide range of applications in scientific research. In chemistry, it is used as a tool to study the structure and function of dopamine receptors . In biology, it helps in understanding the role of dopamine in various physiological processes . In medicine, L741742 is used to investigate potential treatments for neurological disorders such as schizophrenia and Parkinson’s disease . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting dopamine receptors .
Mechanism of Action
L741742 exerts its effects by binding to the D4 dopamine receptor and blocking its activity . This antagonistic action prevents dopamine from binding to the receptor, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine . The molecular targets of L741742 include the D4 dopamine receptor, and its mechanism of action involves the disruption of dopamine-mediated neurotransmission .
Comparison with Similar Compounds
L741742 is unique in its high selectivity for the D4 dopamine receptor compared to other dopamine receptor antagonists . Similar compounds include L745870 and L750667, which also target dopamine receptors but with different selectivity profiles . L741742’s specificity for the D4 receptor makes it particularly valuable for research focused on this receptor subtype .
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAKDIDFJTXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043894 | |
Record name | L-741,742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156337-32-5 | |
Record name | L 741742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156337325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-741,742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-741742 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5B89UM05U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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